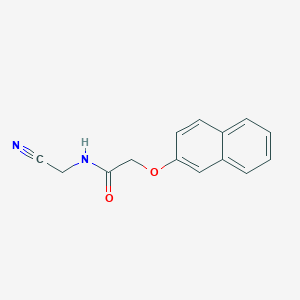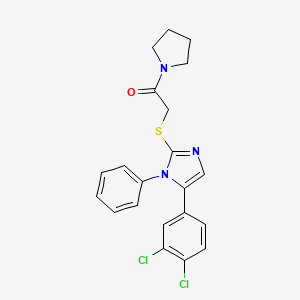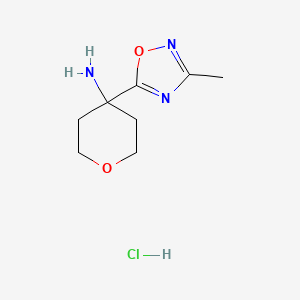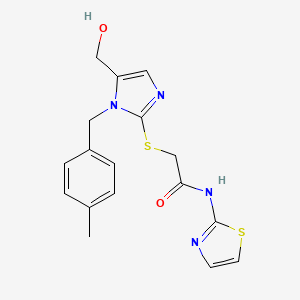![molecular formula C22H20ClN3O3 B2972728 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide CAS No. 1301536-04-8](/img/structure/B2972728.png)
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has been the subject of many scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mécanisme D'action
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide works by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. By blocking the activity of this complex, this compound prevents the activation of NF-κB and the subsequent expression of genes that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and to modulate the immune response, which may have implications for the treatment of autoimmune diseases. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It has also been shown to have high specificity for the IKK complex, which reduces the likelihood of off-target effects. However, like all compounds, this compound has limitations. It may have limited efficacy in certain types of cancer, and its effects may be influenced by factors such as the stage of the disease and the genetic makeup of the patient.
Orientations Futures
There are many potential future directions for research on 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its toxicity. Finally, there is interest in exploring the potential applications of this compound in other areas of medicine, such as autoimmune diseases and neurological disorders.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in treating various types of cancer. Its mechanism of action involves the inhibition of the IKK complex and the subsequent inhibition of NF-κB, which leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth. While there are limitations to its use, this compound has several advantages for use in lab experiments and has potential applications in other areas of medicine. Future research will likely explore new formulations and combination therapies that may improve its efficacy and broaden its applications.
Méthodes De Synthèse
The synthesis of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-3-iodoquinoline, followed by the addition of oxalyl chloride and triethylamine to form the intermediate compound. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and potassium carbonate to form the final product.
Applications De Recherche Scientifique
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the development and progression of many types of cancer. By inhibiting NF-κB, this compound has been shown to induce apoptosis (cell death) in cancer cells and to reduce tumor growth in animal models.
Propriétés
IUPAC Name |
1-chloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-20-16-8-2-1-6-14(16)12-19(25-20)22(28)26-18-10-4-3-9-17(18)21(27)24-13-15-7-5-11-29-15/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLABEMOHRTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
